molecular formula C4H12ClN B12096330 N-methylpropan-2-amine hydrochloride

N-methylpropan-2-amine hydrochloride

Cat. No.: B12096330
M. Wt: 109.60 g/mol
InChI Key: GJFBKLLFRJJEQX-UHFFFAOYSA-N
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Description

N-methylpropan-2-amine hydrochloride, also known as N-methylisopropylamine hydrochloride, is a chemical compound with the molecular formula C4H11N·HCl. It is a secondary amine and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpropan-2-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of isopropylamine with formaldehyde and hydrogen chloride. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(NH_2)CH}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{CH(NHCH}_3\text{)CH}_3 \cdot \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:

    Reaction: Isopropylamine is reacted with formaldehyde and hydrogen chloride in a continuous flow reactor.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

N-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a precursor in the production of pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylpropan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-methylpropan-2-amine hydrochloride can be compared with other similar compounds such as:

This compound is unique due to its specific chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C4H12ClN

Molecular Weight

109.60 g/mol

IUPAC Name

N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-4(2)5-3;/h4-5H,1-3H3;1H

InChI Key

GJFBKLLFRJJEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC.Cl

Origin of Product

United States

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